5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
CAS No.: 115012-10-7
Cat. No.: VC20874703
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115012-10-7 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
| Standard InChI | InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,6,10H,(H,9,11) |
| Standard InChI Key | VZXZMFFSCIDRPJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)NC2O)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=O)NC2O)N=C1 |
Introduction
STRUCTURAL CHARACTERISTICS AND CHEMICAL PROPERTIES
Molecular Structure and Identification
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one features a unique bicyclic structure that combines pyrrole and pyridine ring systems. The compound contains a hydroxyl group at the 5-position and a ketone functionality at the 7-position, which contribute significantly to its chemical reactivity. The presence of these functional groups enables the compound to participate in various chemical transformations and interactions with biological targets.
The compound is formally identified by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| CAS Number | 115012-10-7 |
| IUPAC Name | 5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
| Standard InChI | InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,6,10H,(H,9,11) |
| Standard InChIKey | VZXZMFFSCIDRPJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)NC2O)N=C1 |
| PubChem Compound ID | 13929517 |
These structural parameters are essential for accurately identifying and characterizing the compound in chemical databases and research literature.
Physical and Chemical Properties
The physical state of 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is typically a solid at room temperature. Its bicyclic structure contributes to its thermal stability, while the presence of both hydroxyl and ketone groups introduces specific reactivity patterns that are valuable in synthetic applications.
The compound exhibits several important chemical properties:
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Hydrogen bonding capability through both the hydroxyl group and the NH of the lactam
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Potential for tautomerization
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Susceptibility to oxidation at the hydroxyl position
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Capacity for nucleophilic substitution reactions
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Ability to form complexes with metal ions
These properties make 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one particularly interesting for medicinal chemistry, as these characteristics can influence binding to biological targets and pharmacokinetic profiles.
SYNTHETIC METHODOLOGIES
Multi-Component Reaction Approaches
Another potential synthetic strategy draws inspiration from multi-component reaction methodologies used to create related heterocyclic systems. Recent advances in heterocyclic chemistry have demonstrated the utility of cascade processes, such as Ugi-three-component reactions followed by cyclization steps, to construct complex pyrrolo[3,4-b]pyridine frameworks .
These cascade processes typically proceed under relatively mild conditions and offer several advantages over traditional stepwise methods, including:
Adaptation of these multi-component strategies could provide efficient access to 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one and facilitate the development of diverse derivatives for structure-activity relationship studies.
CHEMICAL REACTIVITY AND TRANSFORMATIONS
Oxidation and Reduction Reactions
The hydroxyl group at the 5-position of 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one makes it susceptible to various oxidation reactions. Oxidation of this hydroxyl group could lead to the formation of a ketone, resulting in a diketo compound. Common oxidizing agents that might be employed include potassium permanganate, chromium trioxide, or Dess-Martin periodinane, depending on the desired selectivity and reaction conditions.
Conversely, the ketone functionality at the 7-position can undergo reduction reactions. Based on studies with related compounds, reducing agents such as sodium borohydride or lithium aluminum hydride could potentially convert the ketone to a secondary alcohol. The temperature control during such reductions is crucial, as demonstrated in the literature for similar compounds where high chemoselectivity was maintained at temperatures below 0°C .
Substitution and Functionalization
BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS
Structure-Activity Relationships
The unique structural features of 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one contribute to its potential biological activity:
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The bicyclic scaffold provides structural rigidity, which can enhance binding specificity to biological targets
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The hydroxyl group can participate in hydrogen bonding interactions with receptor sites
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The lactam functionality may facilitate interactions with biological macromolecules
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The pyridine nitrogen provides a basic site for potential interactions with acidic residues in proteins
Understanding these structure-activity relationships is crucial for the rational design of derivatives with optimized biological properties. Modification of specific structural elements could lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles.
APPLICATIONS IN CHEMICAL SYNTHESIS
Role as a Building Block
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its functionality allows for various modifications and transformations, making it a versatile intermediate in the preparation of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
The synthetic utility of this compound stems from several features:
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The hydroxyl group provides a handle for further functionalization
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The lactam moiety can undergo various transformations, including reduction, alkylation, and ring-opening reactions
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The pyridine ring offers sites for electrophilic or nucleophilic substitutions
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The bicyclic system can serve as a scaffold for the construction of more complex polycyclic compounds
These characteristics make 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one particularly valuable in diversity-oriented synthesis and the development of compound libraries for biological screening.
Industrial Applications
In industrial settings, 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one and its derivatives may find applications in various fields:
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Pharmaceutical industry: As intermediates in the synthesis of drug candidates
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Agrochemical industry: As building blocks for crop protection agents
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Materials science: As components of specialized materials with unique properties
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Dye industry: As precursors to compounds with specific optical properties
The optimization of synthetic routes to 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one for industrial-scale production would typically involve considerations of cost-effectiveness, environmental impact, and process safety. Continuous flow chemistry and other modern synthetic technologies could potentially enhance the efficiency of large-scale production.
ANALYTICAL METHODS AND CHARACTERIZATION
Spectroscopic Identification
The structural characterization of 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide valuable information about the hydrogen and carbon environments in the molecule. The hydroxyl proton would typically appear as a singlet that exchanges with D2O, while the NH proton of the lactam would give a characteristic signal.
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Infrared (IR) Spectroscopy: This technique would reveal the presence of key functional groups, with expected bands corresponding to:
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O-H stretching (3200-3600 cm-1)
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N-H stretching (3300-3500 cm-1)
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C=O stretching of the lactam (1650-1700 cm-1)
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C=N and C=C stretching of the pyridine ring (1400-1600 cm-1)
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Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns characteristic of the bicyclic structure.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for monitoring reactions involving 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one and assessing its purity. The hydroxyl and lactam functionalities in the molecule influence its retention behavior on various stationary phases, providing a basis for separation and identification.
Gas chromatography may also be applicable, particularly if the compound is derivatized to enhance volatility. Such derivatization might involve silylation of the hydroxyl group to reduce hydrogen bonding and improve chromatographic performance.
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